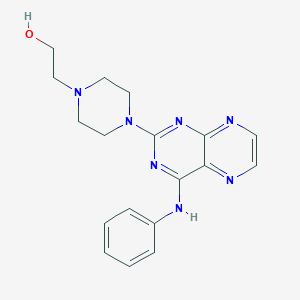
2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol, also known as PFE, is a chemical compound that has been studied for its potential use in scientific research. PFE is a member of the piperazine family and has a molecular weight of 422.55 g/mol.
Scientific Research Applications
Synthesis and Antimicrobial Studies
Synthesis Techniques and Biological Evaluation
A variety of piperazine derivatives have been synthesized and evaluated for their biological activities. The synthesis of novel piperazine derivatives involves methods such as cyclo condensation and reactions with different catalysts in ethanol. These compounds have shown significant antibacterial and antifungal activities, highlighting their potential as lead compounds for the development of new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Patel & Park, 2015).
Anticoagulant Activity
Anticoagulant Properties
Piperazine catalysts have been used in the synthesis of 2-amino-4H-chromen-4-ylphosphonates to test their anticoagulant activity. The results indicated promising anticoagulant properties, comparing favorably with standard treatments like heparin (Santhisudha et al., 2017).
Synthesis of Specific Derivatives
Preparation of Piperazin-1-yl Ethanol Derivatives
Research into the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol showcases the methodological advancements in creating specific chemical derivatives. This research highlights the optimization of reaction conditions to achieve high yields, demonstrating the compound's potential utility in further chemical synthesis and application (Jin-peng, 2013).
Antimicrobial and Anti-inflammatory Activities
Novel Derivatives with Biological Activities
The development of novel derivatives, such as 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles, and their evaluation for antimicrobial and anti-inflammatory activities illustrates the broad potential of piperazine-based compounds in medicinal chemistry. These compounds have shown efficacy against various bacteria and fungi, along with dose-dependent anti-inflammatory activity in vivo (Al-Omar et al., 2010).
properties
IUPAC Name |
2-[4-(4-anilinopteridin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c26-13-12-24-8-10-25(11-9-24)18-22-16-15(19-6-7-20-16)17(23-18)21-14-4-2-1-3-5-14/h1-7,26H,8-13H2,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXTLZGHNHNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

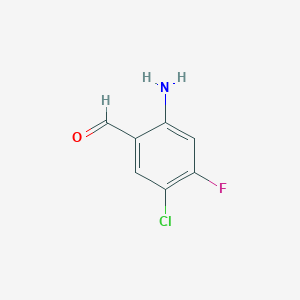
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386054.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)

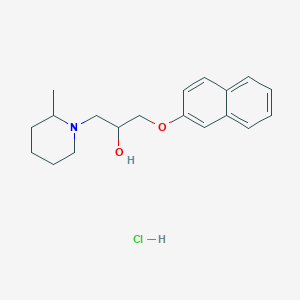
![3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2386064.png)
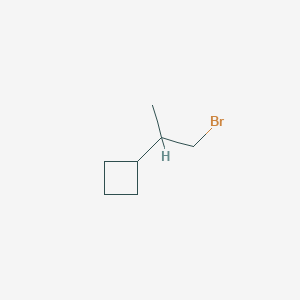
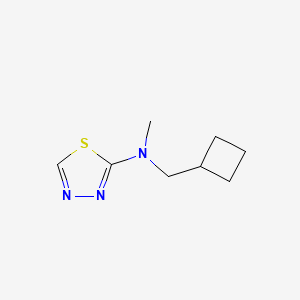
![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2386068.png)

![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)